molecular formula C10H6F3NO2 B1617362 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol CAS No. 312505-97-8

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol

Cat. No. B1617362
M. Wt: 229.15 g/mol
InChI Key: BYDNWVIKLHIWSM-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol, or 2-TFIP, is an organic compound with the chemical formula C7H4F3NO2. It is a colorless solid that is soluble in most organic solvents. 2-TFIP has been studied for its potential applications in diverse fields, including synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

Regioselective Transformations

The compound has been used in the synthesis of various organic molecules. For instance, Gaikwad (2021) described a regioselective one-pot transformation of 2’-hydroxy chalcones to 3,5-diphenylisoxazole, showcasing the compound's utility in creating complex organic structures under mild conditions, which emphasizes its importance in organic synthesis and catalysis Gaikwad, 2021.

Material Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

In material science, particularly in the development of organic light-emitting diodes (OLEDs), Jin et al. (2014) reported the use of iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives, including the trifluoromethyl variant, demonstrating its application in enhancing OLED performance with low efficiency roll-off Jin et al., 2014.

Pharmacological Research

Antifungal Activity

Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, indicating that compounds structurally related to 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol could have significant biological activities, potentially leading to new antifungal agents Zhang et al., 2016.

Safety And Hazards

Refer to the provided MSDS .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-7(14-16-9)6-3-1-2-4-8(6)15/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNWVIKLHIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425224
Record name ZINC00237601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol

CAS RN

312505-97-8
Record name ZINC00237601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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